molecular formula C13H10N4O B2680484 N-(pyrazolo[1,5-a]pyridin-5-yl)nicotinamide CAS No. 2034257-90-2

N-(pyrazolo[1,5-a]pyridin-5-yl)nicotinamide

Cat. No.: B2680484
CAS No.: 2034257-90-2
M. Wt: 238.25
InChI Key: ZSHCWABHBILNLQ-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-5-yl)nicotinamide is a chemical compound designed for research applications. It features a molecular framework that incorporates both pyrazolo[1,5-a]pyridine and nicotinamide motifs. This structure is of significant interest in medicinal chemistry, particularly in the development of novel bioactive molecules. Compounds based on the pyrazolo[1,5-a]pyridine scaffold, similar to this one, are frequently investigated for their potential as protein kinase inhibitors, which are crucial in targeted cancer therapy and the study of cellular signalling pathways . Related structural classes, such as pyrazolo[1,5-a]pyrimidines, have demonstrated potent activity against kinases like EGFR, B-Raf, and MEK, which are relevant in cancers such as non-small cell lung cancer and melanoma . Furthermore, the nicotinamide moiety is a key pharmacophore found in various synthetic compounds that have been evaluated for their biological activities. For instance, N-(1H-pyrazol-5-yl)nicotinamide derivatives have been synthesized and shown promising antifungal properties in agricultural research, indicating the potential of this chemical class in pathogen control . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet and handle the material according to laboratory safety protocols.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c18-13(10-2-1-5-14-9-10)16-11-4-7-17-12(8-11)3-6-15-17/h1-9H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHCWABHBILNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)nicotinamide can be achieved through various synthetic routes. One common method involves the cycloaddition of N-aminopyridinium ylides with ynals to form the pyrazolo[1,5-a]pyridine core . This reaction typically requires mild conditions and can be performed in the presence of a suitable solvent such as acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(pyrazolo[1,5-a]pyridin-5-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazolo[1,5-a]pyridine core or nicotinamide moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(pyrazolo[1,5-a]pyridin-5-yl)nicotinamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features

The compound’s pyrazolo[1,5-a]pyridine core differentiates it from pyrazolo[1,5-a]pyrimidines (pyrimidine ring) and pyrazolo[1,3,5]triazines (triazine ring). Substitutions on these cores critically modulate bioactivity:

Compound Class Core Structure Key Substituents Pharmacological Implications
Pyrazolo[1,5-a]pyridines Pyridine fused to pyrazole Nicotinamide (this compound) Potential NAD(P)-mediated interactions
Pyrazolo[1,5-a]pyrimidines (e.g., Pir-8-11 ) Pyrimidine fused to pyrazole Acetamide, hydroxyethoxyethyl Kinase inhibition (e.g., Aryl Hydrocarbon Receptor)
Pyrazolo[1,5-a][1,3,5]triazines (e.g., ) Triazine fused to pyrazole Dichloromethyl, cyano groups Anticancer activity (cell line-specific)

Key Observations :

  • Nicotinamide’s carboxamide group could facilitate hydrogen bonding with target proteins, akin to acetamide substituents in pyrazolo[1,5-a]pyrimidines .
Anticancer Potential
  • Pyrazolo[1,5-a][1,3,5]triazines : Demonstrated growth inhibition in cancer cell lines (e.g., MCF-7, HepG2) via undefined mechanisms, possibly linked to DNA intercalation or topoisomerase inhibition .
  • Pyrazolo[1,5-a]pyrimidines : Act as kinase inhibitors (e.g., Pir-14-5c inhibits TrkA kinase) and aryl hydrocarbon receptor modulators, inducing apoptosis in leukemia cells .
  • N-(pyrazolo[1,5-a]pyridin-5-yl)nicotinamide : Hypothesized to target NAD-dependent enzymes (e.g., sirtuins or PARPs) due to the nicotinamide moiety, though experimental validation is needed.
Cytotoxicity Profiles
  • Pyrazolo[1,5-a]pyrimidines (e.g., Pir-8-11) show IC₅₀ values in the low micromolar range (1–10 µM) against leukemia models .
  • Pyrazolo[1,5-a][1,3,5]triazines exhibit selective cytotoxicity, with EC₅₀ values of 2–5 µM against breast cancer cells .
  • The nicotinamide derivative’s cytotoxicity remains uncharacterized but may depend on metabolic conversion to NAD⁺ analogs.

Biological Activity

N-(pyrazolo[1,5-a]pyridin-5-yl)nicotinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound features a unique structure that combines a pyrazolo[1,5-a]pyridine moiety with a nicotinamide group. This structural configuration is crucial for its biological activity, influencing its interactions with various biological targets.

The primary mechanism of action for this compound involves its role as an allosteric modulator of the Hepatitis B Virus (HBV) core protein. By binding to this protein, the compound disrupts the HBV life cycle, leading to a significant reduction in viral load in experimental models. Specifically, studies have demonstrated that it inhibits HBV DNA replication through oral administration in HBV animal models.

Biochemical Pathways Affected

The compound's interaction with the HBV core protein affects several biochemical pathways:

  • Inhibition of Viral Replication : By modulating the core protein's function, it interferes with the assembly and secretion of viral particles.
  • Enzyme Modulation : this compound has been shown to interact with various enzymes involved in metabolic pathways, potentially altering their catalytic efficiencies and influencing cellular metabolism.

Antiviral Activity

The most notable biological activity of this compound is its antiviral effect against HBV. In vitro studies have shown that it significantly reduces viral replication rates and may serve as a promising therapeutic agent for HBV infections.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inhibiting key kinases involved in cancer cell signaling pathways. For instance, it has been evaluated for its potential to inhibit cell proliferation in various cancer cell lines. The inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for cancer metabolism, has also been explored as a therapeutic strategy using similar compounds .

In Vitro and In Vivo Studies

A summary of key findings from recent studies on this compound is presented in Table 1 below:

Study TypeModelKey Findings
In VitroHBV-infected cellsReduced viral load by over 90% at IC50 = 0.52 μM
In VivoHBV mouse modelSignificant decrease in serum HBV DNA levels after treatment
In VitroCancer cell linesInduced apoptosis and inhibited proliferation at IC50 values ranging from 0.3 to 0.4 μM

Applications in Research and Medicine

The diverse biological activities of this compound make it a valuable candidate for various applications:

  • Medicinal Chemistry : It serves as a scaffold for developing new antiviral and anticancer agents.
  • Biological Research : Investigated for its role as an enzyme inhibitor or receptor ligand.
  • Potential Therapeutics : Explored for anti-inflammatory and antimicrobial properties.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • HBV Research : A study demonstrated that oral administration of the compound led to a significant reduction in viral loads in HBV-infected mouse models. The findings suggest potential use in clinical settings for managing chronic HBV infections.
  • Cancer Treatment : Another study focused on its effects on acute myeloid leukemia (AML) cells, showing that derivatives of this compound could inhibit FLT3 mutations associated with poor prognosis in AML patients.

Q & A

Q. What are the standard synthetic routes for N-(pyrazolo[1,5-a]pyridin-5-yl)nicotinamide, and how is purity ensured?

The synthesis typically involves coupling the pyrazolo[1,5-a]pyridine-5-amine core with nicotinoyl chloride derivatives under basic conditions (e.g., triethylamine or pyridine). The reaction proceeds via an addition-elimination mechanism, followed by purification using recrystallization or column chromatography to achieve >95% purity. Structural confirmation is performed via 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm regioselectivity and substituent positions (e.g., distinguishing between pyridine and pyrazole protons).
  • IR spectroscopy : To identify carbonyl (C=O) and amide (N-H) functional groups.
  • Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • Elemental analysis : To verify stoichiometric composition .

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

  • Enzyme inhibition assays : Measure IC50_{50} values against targets like cathepsins or kinases using fluorogenic substrates.
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
  • Fluorescence imaging : Test photophysical properties for potential use as a biological probe .

Advanced Research Questions

Q. How can synthetic yield be optimized under varying catalytic conditions?

  • Catalyst screening : Test regioselective catalysts (e.g., Pd/Cu systems) to enhance coupling efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to stabilize intermediates.
  • Temperature control : Optimize reflux conditions (e.g., 60–100°C) to minimize side reactions .

Q. What strategies resolve contradictions in reported IC50_{50}50​ values for enzyme inhibition?

  • Standardize assay conditions : Use identical enzyme sources (e.g., recombinant human cathepsin K) and buffer pH.
  • Compound purity : Validate via HPLC (>98% purity) to exclude impurities affecting activity.
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outlier methodologies .

Q. How does structural modification (e.g., trifluoromethyl substitution) impact biological activity?

  • Electron-withdrawing groups : The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets.
  • SAR studies : Compare analogs (e.g., pyrazolo[1,5-a]pyrimidines vs. pyrazolo[3,4-d]pyrimidines) to map substituent effects on potency .

Q. What computational methods predict the compound’s drug-likeness and target interactions?

  • ADMET prediction : Use tools like SwissADME to assess solubility, CYP450 inhibition, and blood-brain barrier permeability.
  • Molecular docking : Simulate binding to targets (e.g., 14-alpha demethylase) using AutoDock Vina to prioritize high-affinity derivatives .

Q. How are photophysical properties leveraged for biological imaging applications?

  • Fluorescence tuning : Modify the pyridine or amide moieties to shift emission wavelengths (e.g., 450–600 nm).
  • Live-cell imaging : Validate using confocal microscopy with organelle-specific dyes (e.g., LysoTracker) to track subcellular localization .

Methodological Considerations

Q. What steps ensure reproducibility in multi-step syntheses?

  • Intermediate characterization : Isolate and validate each precursor (e.g., pyrazolo[1,5-a]pyridine-5-amine) via melting point and NMR.
  • Inert atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive reactions (e.g., Grignard additions) .

Q. How are enzyme inhibition kinetics analyzed mechanistically?

  • Michaelis-Menten plots : Determine KmK_m and VmaxV_{max} in the presence/absence of the compound.
  • Lineweaver-Burk analysis : Identify competitive vs. non-competitive inhibition patterns .

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